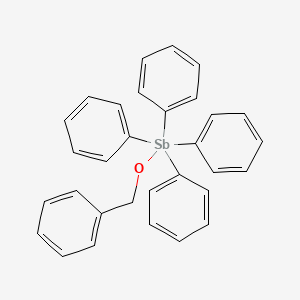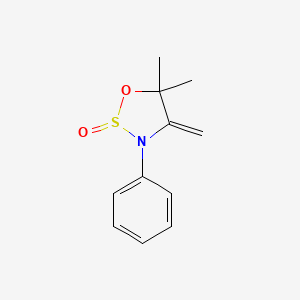
2-(3-Methylphenyl)-2-(2,2,2-trichloroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)-2-(2,2,2-trichloroethyl)oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The presence of the 3-methylphenyl and 2,2,2-trichloroethyl groups makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 3-methylphenyl derivatives with 2,2,2-trichloroethyl derivatives under specific conditions. One common method is the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: Room temperature to slightly elevated temperatures
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylphenyl)-2-(2,2,2-trichloroethyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the compound can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the epoxide ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the compound.
Substituted products: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)-2-(2,2,2-trichloroethyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenyl)-2-(2,2,2-trichloroethyl)oxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity allows the compound to interact with proteins, nucleic acids, and other biomolecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methylphenyl)-2-(2,2,2-trichloroethyl)oxirane: Unique due to the presence of both 3-methylphenyl and 2,2,2-trichloroethyl groups.
2-(3-Methylphenyl)oxirane: Lacks the 2,2,2-trichloroethyl group, leading to different reactivity and applications.
2-(2,2,2-Trichloroethyl)oxirane: Lacks the 3-methylphenyl group, resulting in distinct chemical properties.
Uniqueness
The combination of the 3-methylphenyl and 2,2,2-trichloroethyl groups in this compound imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
58993-31-0 |
|---|---|
Molekularformel |
C11H11Cl3O |
Molekulargewicht |
265.6 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-2-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C11H11Cl3O/c1-8-3-2-4-9(5-8)10(7-15-10)6-11(12,13)14/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
YPGCELCVROJPDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(CO2)CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



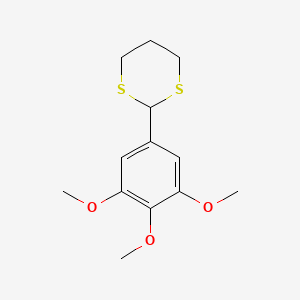
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)
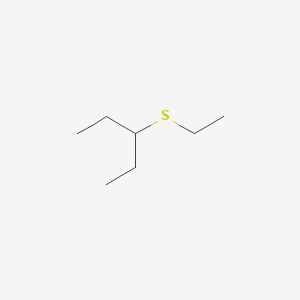
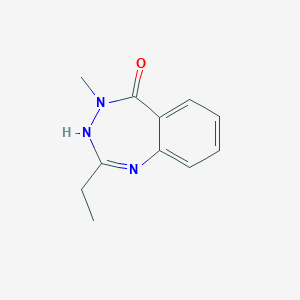

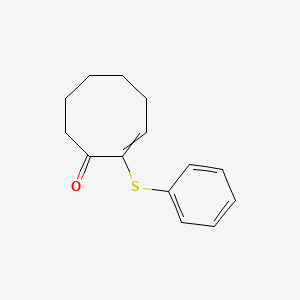
silanol](/img/structure/B14622148.png)

